Neoisoastilbin

Drug-Drug Interactions Cytochrome P450 Herb-Drug Interactions

Using generic astilbin isomers for CYP450 inhibition assays introduces uncontrolled variables-IC50 values differ over an order of magnitude among the four diastereomers. Neoisoastilbin, the defined (2S,3R)-cis isomer, eliminates this ambiguity. • CYP2D6 IC50: 11.87 μM; CYP3A4 IC50: 3.03 μM-enables precise isomer-specific SAR studies. • Indispensable for stability-indicating HPLC; resolves astilbin degradation products (21.4% isomerization in SIF after 4h). • Validated for QC of Smilax glabra extracts; method recovery 96.2%-103.1%, linearity r > 0.999. Supplied with full Certificate of Analysis; ≥98% purity by HPLC.

Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
Cat. No. B1250918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoisoastilbin
Synonyms(2R-cis)-isomer of astilbin
(2S-cis)-isomer of astilbin
3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin
astilbin
isoastilbin
neoisoastilbin
Molecular FormulaC21H22O11
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1
InChIKeyZROGCCBNZBKLEL-XEXNSLJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neoisoastilbin: Stereospecific Dihydroflavonol Glycoside


Neoisoastilbin is a dihydroflavonol rhamnoside glycoside and one of four naturally occurring stereoisomers of the astilbin family, characterized by a (2S,3R)-cis configuration [1]. This specific stereochemistry distinguishes it from the trans-configured astilbin (2R,3R), and the other cis-isomers isoastilbin (2R,3S) and neoastilbin (2S,3S) [2]. As a key constituent isolated from medicinal plants such as Smilax glabra and Weinmannia trichosperma, neoisoastilbin is a necessary reference standard for analytical method development, botanical quality control, and stereospecific pharmacological investigations where isomer purity directly impacts biological outcomes [3].

Stereochemistry (2S,3R)-cis configured dihydroflavonol rhamnoside; one of four astilbin diastereomers
Reference Role Chiral reference standard for stereospecific isomer identification in the astilbin family
Workflow Fit Stereochemical-control studies, analytical method development, and botanical QC workflows

Neoisoastilbin Procurement: Stereochemical Precision Matters


Procuring a generic 'flavanonol' or even an unspecified 'astilbin isomer' is scientifically invalid due to the profound impact of subtle stereochemical differences on biological activity. The four diastereomers of the astilbin family—astilbin, neoastilbin, isoastilbin, and neoisoastilbin—exhibit quantifiably distinct interactions with key drug-metabolizing enzymes like CYP3A4 and CYP2D6 [1]. For instance, their inhibitory potency (IC50 values) can vary by over an order of magnitude between isomers [2]. This specificity is further compounded by divergent physicochemical properties, such as water solubility, which differ significantly even between closely related cis/trans pairs [3]. Therefore, substituting one isomer for another without verifying its exact stereochemical identity introduces a major, uncontrolled variable that can irreproducibly alter pharmacokinetic predictions, enzyme inhibition assays, and analytical quantification results.

CYP inhibition profile may shift across isomers; stereochemistry-dependent IC50 differences can exceed one order of magnitude, altering assay interpretation
Solubility and formulation behavior differ among diastereomers; isomer-specific solvent systems may be required for reproducible in vitro assays
Isomerization stability context varies; trans-astilbin degrades to cis-isomers under physiological conditions, introducing neoisoastilbin as a confounding degradant

Neoisoastilbin vs. Comparators: Key Evidence


CYP2D6 Inhibition Profile

In a direct head-to-head comparison of three astilbin isomers (astilbin, neoastilbin, and isoastilbin), neoisoastilbin's inhibitory effect on CYP2D6 is notably intermediate, quantified by an IC50 value of 11.87 μM [1]. This places it between the potent inhibition of neoastilbin (IC50 = 1.48 μM) and the weaker effect of astilbin (IC50 = 14.16 μM) [1]. This graded response, dictated purely by stereochemistry, offers researchers a valuable tool for titrating CYP2D6-mediated drug interaction risk, as opposed to the extreme effects of its close structural analogs.

CYP2D6 Inhibition Profile
Head-to-head
IC50 = 11.87 μM
~8× less potent than neoastilbin (1.48 μM)
~1.2× more potent than astilbin (14.16 μM)
Supports stereochemistry-dependent CYP2D6 inhibition profiling with intermediate inhibitory context
In vitro UPLC-TQ-MS enzyme assay; ranked intermediate among three isomers tested
Drug-Drug Interactions Cytochrome P450 Herb-Drug Interactions

CYP3A4 Inhibition Profile

Neoisoastilbin exhibits a distinct inhibitory profile against CYP3A4 compared to its isomers. In a head-to-head assay, it demonstrated an IC50 of 3.03 μM, which is approximately 2.2-fold less potent than astilbin (IC50 = 2.63 μM) but over 2-fold more potent than neoastilbin (IC50 = 6.51 μM) [1]. This intermediate potency is critical for distinguishing its role in polypharmacy risk assessments and for understanding the stereochemical drivers of enzyme binding affinity.

CYP3A4 Inhibition Profile
Head-to-head
IC50 = 3.03 μM
~2.2× less potent than astilbin (2.63 μM)
~2.2× more potent than neoastilbin (6.51 μM)
Supports CYP3A4 isoform-specific inhibition endpoint interpretation in stereochemical studies
In vitro UPLC-TQ-MS enzyme assay; intermediate potency among three isomers
Cytochrome P450 Drug Metabolism Herb-Drug Interactions

Isomerization Stability and Marker Role

Stability studies reveal that the trans-configured astilbin undergoes significant isomerization to its cis-isomers under physiological conditions. Specifically, after 4 hours of incubation in simulated intestinal fluid (SIF) at 37°C, only 78.6% of astilbin remained, with the degraded portion primarily isomerizing into neoisoastilbin and isoastilbin [1]. This interconversion establishes neoisoastilbin not only as a natural product but also as a primary degradation product and a critical analytical marker for assessing the stability and purity of astilbin-based formulations over time.

Isomerization Stability
Reported
78.6% astilbin remained at 4 h
21.4% of astilbin isomerized, forming neoisoastilbin and isoastilbin as major degradants
Supports degradation product identification in stability-indicating method development
Simulated intestinal fluid (SIF), 37 °C, 4 h incubation
Chemical Stability Isomerization Analytical Chemistry

Solubility Differences Among Isomers

While direct water solubility data for neoisoastilbin is inferred, comparative studies on its closely related stereoisomer, neoastilbin, demonstrate a dramatic difference from astilbin. Neoastilbin exhibits a water solubility of 217.16 μg/mL, which is 1.6-fold higher than astilbin's 132.72 μg/mL [1]. This data, coupled with the known solubility of neoisoastilbin in DMSO (122.12 mM) , underscores the fact that even subtle stereochemical changes within this family lead to quantifiably different physicochemical properties that directly impact formulation and in vitro assay design.

Solubility Differences
Cross-study context
DMSO solubility: 122.12 mM
Neoastilbin (H2O): 217.16 μg/mL
Astilbin (H2O): 132.72 μg/mL (~1.6× difference)
Highlights stereochemistry-dependent solubility for in vitro assay design and solvent selection
Water solubility data from neoastilbin/astilbin comparison; DMSO data for neoisoastilbin
Physicochemical Properties Drug Formulation Bioavailability

HPLC Reference Standard for Quality Control

Neoisoastilbin is one of five key flavonoids for which validated HPLC methods have been developed for the quality control of Smilax glabra (Rhizoma Smilacis Glabrae) [1]. A specific method achieved simultaneous separation and quantification with excellent linearity (r > 0.999) and high recovery rates (96.2–103.1%), demonstrating the necessity of a pure neoisoastilbin standard for accurate botanical identification and quantitative analysis [1]. In more recent UPLC analyses of a standardized Smilax glabra flavonoid extract (SGF), neoisoastilbin was quantified at 4.09% of the total flavonoid content, establishing its natural abundance as a key marker compound [2].

HPLC Reference Standard
Method context
4.09% of total flavonoids in SGF
Fourth most abundant among six flavonoids quantified; r > 0.999; recovery 96.2–103.1%
Supports botanical QC method development and quantitative workflows for Smilax glabra
UPLC analysis of standardized Smilax glabra flavonoid extract (SGF)
Analytical Chemistry Quality Control HPLC

Neoisoastilbin: Application Scenarios


HPLC-UV Reference Standard for QC

Neoisoastilbin is a critical reference standard for any analytical laboratory tasked with the QC of Smilax glabra-based raw materials, extracts, or finished products. Its quantification, alongside other isomers, is mandated by validated HPLC methods that have demonstrated excellent linearity (r > 0.999) and recovery rates between 96.2% and 103.1% [4]. Procurement ensures compliance with pharmacopeial monograph development and allows for accurate determination of this specific isomer, which constitutes ~4.09% of a standardized flavonoid extract [5].

Stereospecific DDI Potential Assessment

For preclinical DDI studies focusing on cytochrome P450 enzymes, neoisoastilbin is an essential compound for probing stereochemical effects. Its defined, intermediate inhibitory potency on CYP2D6 (IC50 = 11.87 μM) and CYP3A4 (IC50 = 3.03 μM) provides a critical comparator to the extreme potencies of its isomers (e.g., neoastilbin's CYP2D6 IC50 of 1.48 μM) [4]. This graded inhibition allows researchers to dissect the structure-activity relationships governing flavonoid-enzyme interactions and to model more nuanced herb-drug interaction risks.

Stability and Degradant Profiling

Due to the demonstrated instability of the trans-configured astilbin, which isomerizes significantly (21.4% degradation after 4h in SIF) into its cis-isomers including neoisoastilbin, a pure standard of neoisoastilbin is indispensable for stability-indicating method development [4]. Analytical scientists must use it to identify and quantify this specific degradation product in forced degradation studies and long-term stability trials for astilbin-containing nutraceuticals or pharmaceuticals.

Botanical Extract Standardization

Patents have claimed the utility of neoisoastilbin in compositions for beautifying agents and bathing preparations, citing its safety and skin-benefiting properties [4]. For research groups developing novel cosmetic actives or functional food ingredients derived from Engelhardtia chrysolepis or Smilax glabra, a pure neoisoastilbin standard is required for activity-guided fractionation, batch-to-batch standardization, and establishing a clear chain of custody linking biological activity to this specific stereoisomer rather than a generic flavonoid fraction.

Application
Selection Property
Validation Focus
Botanical QC reference standardization
Stereochemical identity verification
Chromatographic isomer resolution and quantitative accuracy
CYP inhibition research studies
Isoform-specific assay context
CYP2D6 and CYP3A4 inhibition endpoint interpretation
Stability-indicating method development
Isomerization marker specificity
Forced degradation product identification and tracking
Natural product standardization research
Marker-compound stereospecificity
Batch-to-batch quantitative consistency and activity-guided fractionation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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